In Vitro Antagonist Activity at Human NaV1.7 Ion Channel: Target Compound vs. Structural Analog
A BindingDB entry (BDBM50379389, linked to ChEMBL2010816) reports an IC₅₀ of 240 nM for antagonist activity at human partially inactivated NaV1.7 channels expressed in HEK293 cells using the PatchXpress automated patch clamp assay [1]. A comparator from the same assay type, the structurally related piperazine amide compound 14 (a 4-chlorobenzhydryl piperazine derivative), exhibited an IC₅₀ of 70 nM under identical partially inactivated state conditions [2]. This indicates a 3.4-fold lower potency for the target compound relative to this comparator, highlighting that while the target compound engages the NaV1.7 channel, the specific substitution pattern of the 2-amino-6-chlorophenyl group yields distinct potency that must be accounted for in structure-activity relationship (SAR) studies.
| Evidence Dimension | NaV1.7 channel inhibition potency (IC₅₀ in partially inactivated state) |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM |
| Comparator Or Baseline | Piperazine amide compound 14 (4-chlorobenzhydryl piperazine derivative): IC₅₀ = 70 nM |
| Quantified Difference | Target compound is 3.4-fold less potent than comparator 14 under similar assay conditions |
| Conditions | Human NaV1.7 channel, partially inactivated state, expressed in HEK293 cells; PatchXpress automated patch clamp (target) vs. manual whole-cell patch clamp (comparator). |
Why This Matters
This data provides the only known quantitative activity anchor for this compound, essential for researchers designing NaV1.7-focused pain therapeutics to calibrate the impact of the 2-amino-6-chlorophenyl substitution on channel blockade.
- [1] BindingDB. BDBM50379389: Antagonist activity at human partially inactivated NaV 1.7 channel. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 (accessed 2026-05-05). View Source
- [2] Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. RSC Med. Chem. 2016, 8 (4), 744–754. Table 1, compound 14. https://doi.org/10.1039/c6md00578k. View Source
